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Compound of Interest

Compound Name:
(S)-3-Fluoropiperidine

hydrochloride

Cat. No.: B1398749 Get Quote

The piperidine ring is the most prevalent saturated nitrogen-containing heterocycle found in

pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its ubiquity

stems from its ability to serve as a versatile scaffold that can be functionalized to interact with

biological targets while often imparting favorable pharmacokinetic properties. In parallel, the

strategic incorporation of fluorine into drug candidates has become a cornerstone of modern

medicinal chemistry.[3][4] Fluorine's unique properties—its small van der Waals radius, high

electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a

molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4][5]

The combination of these two privileged motifs in molecules like (S)-3-Fluoropiperidine
hydrochloride creates a building block of significant interest for researchers and drug

development professionals.[6] Understanding the precise three-dimensional structure and

conformational preferences of this molecule is not merely an academic exercise; it is critical for

rational drug design. The orientation of the fluorine atom can dramatically influence interactions

with a target protein and alter key pharmacological parameters, such as the basicity of the

piperidine nitrogen.[1] This guide provides an in-depth analysis of the molecular structure and

the complex conformational landscape of (S)-3-Fluoropiperidine hydrochloride, grounded in

experimental data and computational studies.
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(S)-3-Fluoropiperidine hydrochloride is the salt formed from the chiral molecule (S)-3-

Fluoropiperidine and hydrochloric acid. The protonation of the piperidine nitrogen results in a

positively charged piperidinium cation and a chloride anion.

Property Value Source

Molecular Formula C₅H₁₁ClFN [7][8]

Molecular Weight 139.60 g/mol [7][8]

Stereochemistry (S)-enantiomer [6]

InChIKey
RDJUBLSLAULIAT-

JEDNCBNOSA-N
[6]

SMILES
C1CC(--INVALID-LINK--

CN1)F.Cl
[6][8]

The fundamental structure consists of a six-membered piperidine ring. Like cyclohexane, the

piperidine ring is not planar and adopts a low-energy chair conformation to minimize angular

and torsional strain. The critical aspect of its structure is the conformational equilibrium

between two distinct chair forms, which differ in the orientation of the fluorine substituent at the

C3 position.

Conformational Analysis: The Axial Preference of
Fluorine
In substituted cyclohexanes, a bulky substituent typically prefers the more sterically spacious

equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in the case of 3-

fluoropiperidinium hydrochloride, a strong and counterintuitive preference for the conformation

where the fluorine atom occupies the axial position is observed both experimentally and

computationally.[9][10][11] This preference is a result of a complex interplay of stabilizing non-

covalent interactions that outweigh classical steric hindrance.

Chair Conformations Equilibrium
The two primary chair conformations of the (S)-3-fluoropiperidinium cation are in equilibrium.

One has the fluorine atom in an axial orientation, and the other has it in an equatorial
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Caption: Chair-chair equilibrium of the (S)-3-fluoropiperidinium cation.

Driving Forces for Axial Stability
Systematic studies have revealed that the pronounced axial preference in the protonated form

(the HCl salt) is primarily driven by powerful electrostatic and hyperconjugative forces.[9][10]

[12]

Electrostatic Charge-Dipole Interaction: This is considered the dominant stabilizing force in

the hydrochloride salt.[9][12] The nitrogen atom is protonated (N⁺-H), carrying a formal

positive charge. The carbon-fluorine bond is highly polarized, with the fluorine atom carrying

a partial negative charge (δ⁻) and the carbon a partial positive charge (δ⁺). In the axial

conformation, the C-F bond dipole is oriented anti-parallel to the N⁺-H bond, resulting in a

favorable electrostatic attraction between the positively charged hydrogen on the nitrogen

and the partially negative fluorine atom (C-F···H-N⁺). This interaction significantly stabilizes

the axial conformer.[1][11]

Hyperconjugation (Stereoelectronic Effect): Hyperconjugation, specifically the donation of

electron density from an anti-periplanar C-H σ bonding orbital into the low-lying C-F σ*

antibonding orbital (σC-H → σ*C-F), also contributes to the stability of the axial conformer.
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[10][12] This interaction is a form of delocalization that weakens the C-H bond and

strengthens the C-F bond, lowering the overall energy of the system.

Forces Favoring Axial Fluorine in 3-Fluoropiperidinium

Key Stabilizing Interactions

Axial Fluorine
Conformation

Charge-Dipole Interaction
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Stabilization

Hyperconjugation
(σC-H → σ*C-F)
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Caption: Key interactions stabilizing the axial fluorine conformer.

Quantitative Energetic Landscape
Computational studies, validated by experimental NMR data, have quantified the energetic

preference for the axial conformer. The free enthalpy difference (ΔG) between the equatorial

and axial conformers provides a clear measure of this stability.
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Compound Solvent

ΔG (a → e)
[kcal mol⁻¹]
(Computationa
l)

ΔG (a → e)
[kcal mol⁻¹]
(Gas Phase)

Experimental
Observation

3-

Fluoropiperidine

HCl (1B)

Water +1.8 +4.8 Axial

3,5-

Difluoropiperidin

e HCl (2B)

Water +3.9 +8.6 Axial

Data synthesized

from Nairoukh et

al., 2020.[9][10]

[12] A positive

ΔG value

indicates that the

transition from

axial to

equatorial is

energetically

unfavorable,

confirming the

axial preference.

Experimental Protocols for Conformational
Determination
The conformational preference of (S)-3-Fluoropiperidine hydrochloride is not merely

theoretical; it is determined and validated through robust analytical techniques. The two primary

methods are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray

diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for determining molecular conformation in

solution. For fluorinated compounds, a combination of ¹H NMR and ¹⁹F NMR provides

unambiguous data. The key parameter is the vicinal coupling constant between fluorine and

adjacent protons (³JF,H), which is dependent on the dihedral angle as described by the Karplus

equation.

Workflow for NMR-Based Conformational Analysis
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Interpretation Logic

1. Sample Preparation
Dissolve compound in

appropriate deuterated solvent
(e.g., D₂O, MeOD)

2. Data Acquisition
Record high-resolution

¹H and ¹⁹F NMR spectra

3. Spectral Processing
Apply Fourier transform,

phase correction, and baseline correction

4. Coupling Constant Analysis
Measure ³J(F,H) values from

the ¹H or ¹⁹F spectrum

5. Conformation Assignment Large ³J(F,H)
(~30-45 Hz)

Small ³J(F,H)
(~5-15 Hz)

Axial Fluorine Equatorial Fluorine

Click to download full resolution via product page

Caption: Workflow for conformational analysis using NMR spectroscopy.

Step-by-Step Protocol:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of (S)-3-Fluoropiperidine hydrochloride.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a

standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence

conformational equilibria.[9][10]

Ensure the sample is fully dissolved by gentle vortexing.

Data Acquisition:

Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for good

signal dispersion).

Acquire a standard ¹H NMR spectrum.

Acquire a proton-coupled ¹⁹F NMR spectrum. This experiment directly shows the

couplings between the fluorine nucleus and adjacent protons.

Data Analysis and Interpretation:

Process the spectra using appropriate software.

Identify the signals corresponding to the protons on the carbon atoms adjacent to the

fluorine (H2 and H4).

Measure the ³JF,H coupling constants.

Causality: A large coupling constant (typically > 30 Hz) indicates an anti-periplanar

relationship (dihedral angle ≈ 180°) between the fluorine and a proton, which is

characteristic of an axial fluorine and an axial proton. A small coupling constant (typically <

15 Hz) indicates a gauche relationship (dihedral angle ≈ 60°), characteristic of an

equatorial fluorine.[9][10] For (S)-3-Fluoropiperidine hydrochloride, the observation of

large ³JF,Hax values confirms the axial preference of the fluorine atom in solution.[9][10]

Single-Crystal X-ray Diffraction
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While NMR reveals the dominant conformation in solution, X-ray crystallography provides the

definitive, unambiguous atomic arrangement in the solid state.[13][14] This technique is the

gold standard for molecular structure determination and serves to validate the models derived

from spectroscopic and computational methods.

Step-by-Step Protocol:

Crystal Growth (The Critical Step):

Dissolve (S)-3-Fluoropiperidine hydrochloride in a minimal amount of a suitable solvent

or solvent system (e.g., ethanol, methanol/ether).

Employ a slow evaporation or vapor diffusion technique. The goal is to allow the molecules

to pack into a highly ordered, single-crystal lattice. This often requires screening multiple

conditions.

A suitable crystal for diffraction should be a single, non-twinned block, typically 0.1-0.3 mm

in each dimension.

Data Collection:

Mount a suitable crystal on a goniometer head.

Place the crystal in a diffractometer, which bombards it with a focused beam of X-rays.

Rotate the crystal and collect the diffraction pattern (the intensities and positions of the

diffracted X-ray beams) on a detector.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Use computational software to solve the "phase problem" and generate an initial electron

density map of the unit cell.

Build an atomic model into the electron density map.
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Refine the model by adjusting atomic positions and thermal parameters to achieve the

best fit between the calculated and observed diffraction data.

Data Interpretation:

The final refined structure provides precise bond lengths, bond angles, and torsional

angles, definitively showing the chair conformation and the axial or equatorial position of

the fluorine atom in the crystal lattice.[15]

Conclusion and Implications for Drug Design
The molecular structure and conformation of (S)-3-Fluoropiperidine hydrochloride are

governed by a sophisticated balance of non-covalent forces. Counterintuitively, the protonated

form strongly favors a conformation with an axial fluorine substituent. This preference is

predominantly driven by a stabilizing C-F···H-N⁺ charge-dipole interaction, with additional

contributions from hyperconjugation.

For researchers in drug development, this knowledge is paramount. The rigid, well-defined

axial orientation of the fluorine atom can be exploited to:

Modulate pKa: An axial fluorine has a more pronounced effect on the basicity of the

piperidine nitrogen than an equatorial one.[1]

Enforce Bioactive Conformations: Locking the piperidine ring into a specific conformation can

pre-organize other substituents for optimal binding to a biological target, potentially

increasing potency and selectivity.

Improve Pharmacokinetic Properties: The C-F bond can block sites of metabolism, and the

overall conformational rigidity can impact membrane permeability and protein binding.

By understanding the fundamental principles that dictate the conformation of this key building

block, scientists can more effectively design and synthesize next-generation therapeutics with

improved efficacy and safety profiles.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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